molecular formula C6H10O4 B152550 5-Hydroxy-3-methoxy-2-pentenoic acid CAS No. 136468-08-1

5-Hydroxy-3-methoxy-2-pentenoic acid

Cat. No. B152550
M. Wt: 146.14 g/mol
InChI Key: RUKBZMQXLNLXDE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-methoxy-2-pentenoic acid, also known as HMPA, is a naturally occurring compound found in various plants and fruits, including strawberries, grapes, and kiwi. It is a derivative of the amino acid tryptophan and has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism Of Action

5-Hydroxy-3-methoxy-2-pentenoic acid's mechanism of action is not yet fully understood, but it is believed to work by modulating various signaling pathways in the body, including the NF-κB pathway and the Nrf2/ARE pathway. It has also been shown to increase the production of various antioxidant enzymes, including superoxide dismutase and catalase.

Biochemical And Physiological Effects

5-Hydroxy-3-methoxy-2-pentenoic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, which may play a role in its potential therapeutic applications in neurology. Additionally, it has been shown to increase the production of various cytokines and chemokines, which may play a role in its potential therapeutic applications in immunology.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Hydroxy-3-methoxy-2-pentenoic acid in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.

Future Directions

There are many potential future directions for research on 5-Hydroxy-3-methoxy-2-pentenoic acid. One area of interest is its potential therapeutic applications in neurology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential therapeutic applications in oncology and immunology.

Scientific Research Applications

5-Hydroxy-3-methoxy-2-pentenoic acid has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. It has been shown to have antioxidant properties and may play a role in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have anticancer properties and may be effective in the treatment of certain types of cancer.

properties

CAS RN

136468-08-1

Product Name

5-Hydroxy-3-methoxy-2-pentenoic acid

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(E)-5-hydroxy-3-methoxypent-2-enoic acid

InChI

InChI=1S/C6H10O4/c1-10-5(2-3-7)4-6(8)9/h4,7H,2-3H2,1H3,(H,8,9)/b5-4+

InChI Key

RUKBZMQXLNLXDE-SNAWJCMRSA-N

Isomeric SMILES

CO/C(=C/C(=O)O)/CCO

SMILES

COC(=CC(=O)O)CCO

Canonical SMILES

COC(=CC(=O)O)CCO

synonyms

5-hydroxy-3-methoxy-2-pentenoic acid
arabenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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